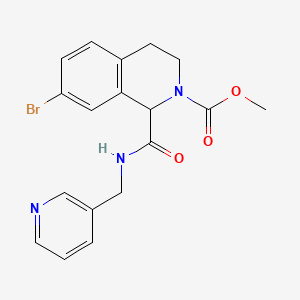
4-(3-Bromocyclohexyl)-1,2-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromocyclohexyl)-1,2-difluorobenzene is an organic compound characterized by a benzene ring substituted with a bromocyclohexyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromocyclohexyl)-1,2-difluorobenzene typically involves the following steps:
Bromination of Cyclohexane: Cyclohexane is brominated to form 3-bromocyclohexane.
Suzuki-Miyaura Coupling: The bromocyclohexane is then coupled with 1,2-difluorobenzene using a palladium catalyst in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in the cyclohexyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or fluorine atoms.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted cyclohexyl derivatives.
Oxidation Products: Products may include cyclohexanone derivatives.
Reduction Products: Reduced forms of the compound with altered bromine or fluorine content.
Scientific Research Applications
4-(3-Bromocyclohexyl)-1,2-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromocyclohexyl)-1,2-difluorobenzene involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes. The pathways involved may include:
Electrophilic Interactions: The bromine atom can act as an electrophile, facilitating reactions with nucleophiles.
Hydrophobic Interactions: The cyclohexyl group can engage in hydrophobic interactions, affecting the compound’s solubility and distribution in biological systems.
Comparison with Similar Compounds
4-(3-Chlorocyclohexyl)-1,2-difluorobenzene: Similar structure but with a chlorine atom instead of bromine.
4-(3-Bromocyclohexyl)-1,2-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness: 4-(3-Bromocyclohexyl)-1,2-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and specific binding interactions. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3-bromocyclohexyl)-1,2-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h4-5,7-8,10H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLSCBTTOPGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Br)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951348.png)

![1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine](/img/structure/B2951352.png)
![5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2951353.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyrimidine](/img/structure/B2951357.png)
![1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2951358.png)



![1-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2951365.png)



